2-amino-N-[(3-chloropyrazin-2-yl)methyl]-3-methylbutanamide, also known as (S)-2-amino-N-((3-chloropyrazin-2-yl)methyl)-3-methylbutanamide, is a complex organic compound characterized by its unique structure that includes an amino group, a pyrazine ring with a chlorine substituent, and a branched amide. This compound belongs to the class of amides and is notable for its potential pharmacological applications due to the presence of both hydrophilic and lipophilic components, which may influence its biological activity and solubility properties.
This compound can be sourced from various chemical suppliers and manufacturers specializing in organic compounds. Its classification falls under the category of amides, specifically secondary amides due to the presence of an amino group bonded to a carbon atom that is also part of a carbonyl group. The molecular formula for this compound is with a molecular weight of approximately 242.70 g/mol .
The synthesis of 2-amino-N-[(3-chloropyrazin-2-yl)methyl]-3-methylbutanamide typically involves multiple steps. One common method includes the reaction between 3-chloropyrazine-2-carbaldehyde and (S)-2-amino-3-methylbutanamide. This reaction is generally performed under specific conditions using suitable solvents and catalysts to facilitate the formation of the amide bond.
The molecular structure of 2-amino-N-[(3-chloropyrazin-2-yl)methyl]-3-methylbutanamide features:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 242.70 g/mol |
| IUPAC Name | 2-amino-N-[(3-chloropyrazin-2-yl)methyl]-3-methylbutanamide |
| InChI | InChI=1S/C10H15ClN4O/c1-6(2)8(12)10(16)15-5-7-9(11)14-4-3-13-7/h3-4,6,8H,5,12H2,1-2H3,(H,15,16) |
| InChI Key | DGKWXXAHXQGEQI-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C(C(=O)NCC1=NC=CN=C1Cl)N |
(S)-2-amino-N-[(3-chloropyrazin-2-yl)methyl]-3-methylbutanamide can undergo several chemical reactions:
The mechanism of action for (S)-2-amino-N-[(3-chloropyrazin-2-yl)methyl]-3-methylbutanamide involves its interaction with specific molecular targets within biological systems. It may bind to enzymes or receptors, modulating their activity and triggering downstream effects such as changes in metabolic pathways or cellular responses. Understanding these interactions is crucial for exploring its potential therapeutic applications.
The compound exhibits typical characteristics associated with amides and pyrazines:
The chemical behavior is influenced by its functional groups:
(S)-2-amino-N-[(3-chloropyrazin-2-yl)methyl]-3-methylbutanamide has several applications in scientific research:
This compound's unique structure positions it as a valuable candidate for further research in various scientific fields, particularly in pharmacology and medicinal chemistry.
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2